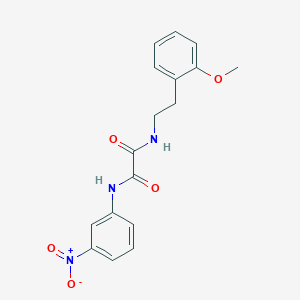

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide, also known as MNPA, is a chemical compound that has been studied extensively for its potential use in scientific research. MNPA is a member of the oxalamide family and is characterized by its unique structure that contains both a nitrophenyl and methoxyphenethyl group. This compound has been found to have a wide range of biological activities, making it a promising candidate for use in various research applications.

Aplicaciones Científicas De Investigación

Nitrous Oxide Production and Mitigation

Research into N1-(2-methoxyphenethyl)-N2-(3-nitrophenyl)oxalamide often intersects with the broader study of nitrous oxide (N2O) production and mitigation strategies. Studies have delved into the methods of measuring denitrification, a process involving the reduction of nitrogen oxides like nitrate (NO3-) and nitrite (NO2-) into gases such as nitric oxide (NO), nitrous oxide (N2O), and dinitrogen (N2). This is crucial for understanding primary production, water quality, and atmospheric chemistry at multiple scales, from local ecosystems to the global atmosphere. The challenge of accurately measuring denitrification has led to the development and critique of various methodologies, including acetylene-based methods, 15N tracers, direct N2 quantification, and stoichiometric approaches (Groffman et al., 2006).

Nitrifier Denitrification and Its Role

Understanding nitrifier denitrification, a pathway of nitrification where ammonia (NH3) is oxidized to nitrite (NO2−) and subsequently reduced to gases including N2O, is vital. This process, distinct from coupled nitrification–denitrification, is significant for greenhouse gas development and nitrogen loss in agricultural soils. The influence of environmental conditions like low oxygen, organic carbon content, and pH on this pathway has been the focus of extensive research (Wrage et al., 2001).

Impact on Water Quality

Nitrosamines, like N-nitrosodimethylamine (NDMA), are frequently detected in water technology and pose significant risks to consumer health, being much more hazardous than chlorinated disinfection by-products. The mechanisms of nitrosamine formation, particularly NDMA during chloramination of drinking waters, are complex and not fully understood. The presence of precursors like dichloramine and dimethylamine, and other oxidants used in water technology, are key to the formation process. Removing nitrosamines from water is a critical area of ongoing research, with photolytic methods showing promise for future technological applications (Nawrocki & Andrzejewski, 2011).

Mecanismo De Acción

Target of Action

It is known that many bioactive aromatic compounds, including those with similar structures, often bind with high affinity to multiple receptors . These receptors play crucial roles in various biological processes and pathways.

Mode of Action

Compounds with similar structures often interact with their targets by forming covalent bonds, leading to changes in the conformation and function of the target proteins .

Biochemical Pathways

It is known that similar compounds can affect a variety of pathways, leading to diverse biological activities .

Result of Action

Similar compounds have been shown to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Propiedades

IUPAC Name |

N-[2-(2-methoxyphenyl)ethyl]-N'-(3-nitrophenyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5/c1-25-15-8-3-2-5-12(15)9-10-18-16(21)17(22)19-13-6-4-7-14(11-13)20(23)24/h2-8,11H,9-10H2,1H3,(H,18,21)(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMIKSYHVACBFJS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CCNC(=O)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2461785.png)

![3-chloro-N-(2-(4-(4-(4-methoxyphenyl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2461786.png)

![5-(2-chloro-4-fluorobenzyl)-3-phenethyl-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2461789.png)

![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2461798.png)

![4-(5-Methylthiophen-2-yl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2461800.png)

![N-(4-fluorobenzyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2461801.png)

![5-((tert-Butoxycarbonyl)amino)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxylic acid](/img/structure/B2461802.png)